2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate
Description
2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate is a fused heterocyclic compound featuring a thiazole ring annulated with a quinoxaline system. Its structure includes a phenyl substituent at the 2-position and an inner salt configuration (1-hydroxy-10-ium), contributing to unique electronic and solubility properties. The compound’s molecular formula is inferred as C₁₆H₁₀N₂OS (average mass ≈ 278.32 g/mol), derived from structural analogs . Its quinoxaline core provides π-conjugation, while the thiazole moiety introduces sulfur-based reactivity, making it relevant for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C16H10N2OS |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |
InChI |
InChI=1S/C16H10N2OS/c19-16-15(11-6-2-1-3-7-11)20-14-10-17-12-8-4-5-9-13(12)18(14)16/h1-10H |
InChI Key |
INWKPFQNJSEJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C=NC4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinoxalin-10-ylium-1-olate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiazole with a quinoxaline derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-10-[1,3]thiazolo[3,2-a]quinoxalin-10-ylium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate serves as a crucial building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for developing new materials or compounds with specific properties .
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Properties : Research indicates that derivatives of thiazoloquinoxaline compounds exhibit significant antimicrobial activity. This includes efficacy against various bacterial strains and fungi .
- Anticancer Activity : Studies have shown that the compound can inhibit specific enzymes associated with cancer cell signaling pathways. For example, it has been investigated as an inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a role in oncogenic signaling . The representative derivative PT10 demonstrated low cytotoxicity while effectively inhibiting SHP1 activity in HeLa cells, indicating potential for cancer therapeutics .
Industrial Applications
In industrial contexts, 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate is utilized in the production of polymethine dyes and as spectral sensitizers in silver halide emulsions. Its unique optical properties make it suitable for applications in imaging and photonics .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various thiazoloquinoxaline derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant growth inhibition zones compared to control groups. This highlights the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Anticancer Mechanism Investigation
Research focused on the mechanism by which PT10 inhibits SHP1 activity showed that it selectively binds to the enzyme, modulating its activity without affecting normal cellular functions. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinoxalin-10-ylium-1-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Substituent Effects: The 4-methyl analog (C₁₇H₁₂N₂OS) exhibits increased molecular mass (292.36 vs. The 2-pentyl derivative (C₁₆H₂₁BrN₂S) replaces phenyl with a pentyl chain, reducing aromaticity but enhancing solubility in polar solvents via its bromide counterion .
Heterocyclic Core Differences: The quinoxaline system (two adjacent nitrogen atoms) in the parent compound enables stronger π-π stacking compared to the dihydroquinoline core in the pentyl analog, which has a single nitrogen and reduced planarity .
Synthetic Routes :
- The 4-methyl analog is synthesized via regioselective alkylation, while the pentyl derivative employs sulfenyl bromide and 1-heptene, highlighting divergent strategies for side-chain introduction .
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups: The methyl group in the 4-position (electron-donating) stabilizes the quinoxaline ring’s electron-deficient regions, whereas the phenyl group at C2 enhances conjugation. In contrast, the pentyl chain in the quinoline analog lacks aromatic contributions, leading to weaker electronic delocalization .
- Salt Formation : The parent compound’s inner salt configuration balances charge distribution, whereas the pentyl analog’s bromide ion increases ionic character, favoring aqueous solubility .
Biological Activity
2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate is a heterocyclic compound characterized by its unique structural features, which include a thiazole ring fused with a quinoxaline moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate is , with a molecular weight of approximately 278.3 g/mol. Its IUPAC name is 2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one. The compound exhibits various chemical behaviors, including oxidation, reduction, and substitution reactions under specific conditions .
| Property | Value |
|---|---|
| Molecular Formula | C16H10N2OS |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |
| InChI Key | INWKPFQNJSEJTQ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds within the thiazoloquinoxaline class exhibit significant antimicrobial activity. A study highlighted the efficacy of similar thiazole derivatives against various bacterial strains, suggesting that 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate may possess comparable properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that thiazoloquinoxaline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific pathways modulated by 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate remain to be fully elucidated but may involve interactions with key signaling molecules.
The mechanism of action is believed to involve binding to specific enzymes or receptors that modulate biological pathways. This interaction can lead to altered cellular responses such as apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole-containing compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as effective agents in treating bacterial infections .
- Anticancer Research : Another research project focused on the anticancer properties of thiazoloquinoxalines. It reported that derivatives like 2-Phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate induced significant apoptosis in breast cancer cell lines through caspase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
